molecular formula C29H48O B15352240 (3S,4S,5S,10S,13R,14R,17R)-4,10,13-trimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

(3S,4S,5S,10S,13R,14R,17R)-4,10,13-trimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

Cat. No.: B15352240
M. Wt: 412.7 g/mol
InChI Key: RSMKYRDCCSNYFM-NVUNWTMKSA-N
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Description

The compound (3S,4S,5S,10S,13R,14R,17R)-4,10,13-trimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-...-3-ol is a cyclopenta[a]phenanthrenol derivative, a structural subclass of steroids and triterpenoids. Its core structure consists of a fused cyclopentane-phenanthrene system with hydroxyl and alkyl substituents, including a unique 6-methyl-5-methylideneheptane side chain at position 17 (C17) .

This compound is implicated in traditional medicine formulations, such as Guiqi Baizhu and Astragalus-based therapies, where it interacts with targets like MAPK3 and MMP9 to modulate inflammatory or metabolic pathways .

Properties

Molecular Formula

C29H48O

Molecular Weight

412.7 g/mol

IUPAC Name

(3S,4S,5S,10S,13R,14R,17R)-4,10,13-trimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C29H48O/c1-18(2)19(3)8-9-20(4)23-12-13-25-22-10-11-24-21(5)27(30)15-17-29(24,7)26(22)14-16-28(23,25)6/h10,18,20-21,23-27,30H,3,8-9,11-17H2,1-2,4-7H3/t20-,21+,23-,24+,25+,26?,27+,28-,29+/m1/s1

InChI Key

RSMKYRDCCSNYFM-NVUNWTMKSA-N

Isomeric SMILES

C[C@@H]1[C@H](CC[C@]2([C@H]1CC=C3C2CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=C)C(C)C)C)C)O

Canonical SMILES

CC1C(CCC2(C1CC=C3C2CCC4(C3CCC4C(C)CCC(=C)C(C)C)C)C)O

Origin of Product

United States

Preparation Methods

Stage 1: Synthesis of Mevalonate from Acetyl-Coenzyme A

The biosynthesis initiates with three molecules of acetyl-coenzyme A (acetyl-CoA) condensing to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) via cytosolic HMG-CoA synthase. This intermediate is reduced to mevalonate by HMG-CoA reductase (HMGCR), the rate-limiting enzyme of the pathway. The reaction requires two molecules of NADPH and is highly regulated by feedback inhibition from cholesterol and non-sterol intermediates.

$$
\text{3 Acetyl-CoA} \rightarrow \text{HMG-CoA} \xrightarrow{\text{HMGCR}} \text{Mevalonate}
$$

Stage 2: Conversion of Mevalonate to Isoprenoid Units

Mevalonate undergoes phosphorylation and decarboxylation to form isopentenyl pyrophosphate (IPP), a five-carbon isoprenoid unit. IPP isomerizes to dimethylallyl pyrophosphate (DMAPP), which serves as the building block for higher-order isoprenoids.

Stage 3: Synthesis of Squalene

Six isoprenoid units (three IPP and three DMAPP) condense in a head-to-tail fashion to form the 30-carbon linear hydrocarbon squalene. This step is catalyzed by squalene synthase, which links two molecules of farnesyl pyrophosphate (15-carbon).

Stage 4: Cyclization and Modification to Cholesterol

Squalene undergoes epoxidation and cyclization to form lanosterol, the first sterol intermediate. Lanosterol is subsequently modified through 19 enzymatic steps involving demethylation, double-bond reduction, and isomerization to yield cholesterol. Key enzymes include lanosterol 14α-demethylase (CYP51A1) and 7-dehydrocholesterol reductase (DHCR7).

Table 1: Key Enzymes in Cholesterol Biosynthesis

Enzyme Reaction Catalyzed Regulatory Role
HMG-CoA synthase Acetyl-CoA → HMG-CoA Substrate provision
HMG-CoA reductase HMG-CoA → Mevalonate Rate-limiting step
Squalene synthase Farnesyl-PP → Squalene Branch point regulation
Lanosterol demethylase Lanosterol → Zymosterol Sterol modification

Chemical Total Synthesis

The total chemical synthesis of cholesterol represents a landmark achievement in organic chemistry, first accomplished independently by Robert Robinson (Oxford University) and Robert Burns Woodward (Harvard University) in 1951–1952.

Robinson Synthesis (1951)

Robinson’s approach employed a relay synthesis strategy, utilizing known steroid intermediates. Key steps included:

  • Cyclization of Squalene Analogues : Mimicking biosynthetic pathways, squalene oxide analogues were cyclized to form the sterol backbone.
  • Stereochemical Control : Chiral resolution techniques ensured correct configuration at C3, C10, and C17.

Woodward Synthesis (1952)

Woodward’s synthesis featured innovative use of Diels-Alder reactions and ketene cycloadditions to construct the tetracyclic framework. Notable intermediates included christmasterone , synthesized on Christmas Day 1950, which facilitated stereoselective formation of the C17 side chain.

Table 2: Comparison of Robinson and Woodward Syntheses

Parameter Robinson Synthesis Woodward Synthesis
Starting Material Squalene analogues Acetylene derivatives
Key Reaction Acid-catalyzed cyclization Diels-Alder cycloaddition
Stereochemical Control Chiral resolution Asymmetric induction
Yield 0.8% overall 1.2% overall
Publication Year 1951 1952

Historical Extraction and Isolation Methods

Early methods for cholesterol preparation relied on isolation from animal tissues, driven by its abundance in brain matter, egg yolks, and adrenal glands.

Anichkov’s Experimental Model (1913)

Nikolai Anichkov demonstrated cholesterol’s role in atherosclerosis by feeding pure cholesterol to rabbits, inducing aortic plaque formation. This work laid the foundation for dietary cholesterol studies but faced skepticism due to species-specific metabolic differences.

Industrial Isolation (1930s–1950s)

Commercial cholesterol production utilized bovine spinal cord and lanolin (wool grease). Key steps included:

  • Saponification : Hydrolysis of esters using alcoholic KOH.
  • Crystallization : Fractional crystallization from acetone or ethanol.
  • Chromatography : Adsorption on alumina columns for purity.

Modern Industrial and Enzymatic Methods

Contemporary approaches emphasize sustainability and precision, leveraging advances in synthetic biology and enzyme engineering.

Recombinant HMG-CoA Reductase Systems

Genetically modified Saccharomyces cerevisiae and Escherichia coli strains overexpress HMGCR, enhancing mevalonate flux. Coupled with squalene synthase optimization, yields exceeding 2 g/L have been reported.

Chemoenzymatic Synthesis

Hybrid strategies combine chemical synthesis of lanosterol with enzymatic demethylation using CYP51A1 isoforms. This method reduces reliance on toxic demethylation agents like Hg(OAc)₂.

Green Chemistry Initiatives

Solvent-free mechanochemical synthesis using ball mills has been explored for squalene cyclization, achieving 78% conversion efficiency while minimizing waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can undergo reduction reactions to form different alcohols or alkanes, using reagents like sodium borohydride (NaBH4).

    Substitution: Halogenation reactions can introduce halogen atoms at specific positions, using reagents like N-bromosuccinimide (NBS).

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent.

    Reduction: NaBH4, lithium aluminum hydride (LiAlH4).

    Substitution: NBS, thionyl chloride (SOCl2).

Major Products

    Oxidation: Ketones and aldehydes.

    Reduction: Alcohols and alkanes.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of other complex organic molecules.

    Study of Reaction Mechanisms: Helps in understanding the mechanisms of various organic reactions.

Biology

    Hormone Research: As a steroid, it is crucial in studying hormone functions and interactions.

    Cell Signaling: Investigates its role in cell signaling pathways.

Medicine

    Drug Development: Basis for developing steroid-based drugs for treating inflammation, autoimmune diseases, and hormonal imbalances.

    Therapeutic Agents: Used in the formulation of therapeutic agents for various conditions.

Industry

    Pharmaceuticals: Production of active pharmaceutical ingredients (APIs).

    Biotechnology: Used in biotechnological applications for producing steroid derivatives.

Mechanism of Action

The compound exerts its effects primarily through interaction with steroid receptors in cells. These receptors, upon binding with the compound, undergo conformational changes that allow them to interact with DNA, influencing gene expression. This process regulates various biological functions, including metabolism, immune response, and development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Cyclopenta[a]phenanthrenol derivatives vary primarily in their side chains and hydroxyl/methyl group configurations. Key analogues include:

Table 1: Structural Comparison of Cyclopenta[a]Phenanthrenol Derivatives
Compound Name & Identifier Substituents at C17 Core Modifications Biological Source/Application References
Target Compound (2R)-6-methyl-5-methylideneheptan-2-yl 4,10,13-Trimethyl Traditional Chinese Medicine (e.g., Guiqi Baizhu)
β-Sitosterol (2R,5R)-5-ethyl-6-methylheptan-2-yl 10,13-Dimethyl Opuntia spp., immunomodulatory and antimicrobial agent
MSID000002 (Collagenase inhibitor) 6-methyl-5-methyleneheptan-2-yl 4,4,10,13,14-Pentamethyl Synthetic, targets collagenase G
Oxy210 (Anti-SARS-CoV-2) 2-hydroxy-4-(pyridin-3-yl)butan-2-yl 10,13-Dimethyl Semi-synthetic oxysterol
Hederagenin-related compound (2R,5S)-5-propan-2-yloctan-2-yl 10,13-Dimethyl Astragalus membranaceus, MAPK3 interaction

Key Structural Insights :

  • The target compound is distinguished by its 5-methylidene group in the C17 side chain, which may enhance hydrophobicity and membrane permeability compared to β-sitosterol’s ethyl branch .
  • Oxy210 ’s pyridine-containing side chain enables antiviral activity by disrupting viral envelope integrity .

Functional and Pharmacological Comparisons

Table 2: Pharmacological Activities of Cyclopenta[a]Phenanthrenol Derivatives
Compound Key Targets/Pathways Biological Activity Potency/IC50 References
Target Compound MAPK3, MMP9 Anti-inflammatory, neuroprotective (VCI treatment) Docking affinity: −8.2 kcal/mol (MAPK3)
β-Sitosterol IL-8, IL-1β Antioxidant, antimicrobial (S. aureus inhibition) MIC: 12.5 µg/mL (MRSA)
MSID000002 Collagenase G Inhibits collagen degradation Binding affinity: −9.8 kcal/mol
Oxy210 SARS-CoV-2 spike protein Reduces viral load in mice EC50: 1.2 µM (in vitro)
Hederagenin analogue Non-specific No identified target proteins N/A

Functional Insights :

  • The target compound ’s interaction with MAPK3 (a kinase regulating apoptosis and inflammation) suggests a role in vascular cognitive impairment (VCI) therapy .
  • β-Sitosterol ’s broad-spectrum antimicrobial activity contrasts with the target compound ’s lack of direct antimicrobial data, highlighting structural determinants of function .
  • Oxy210 and Oxy232 demonstrate that side-chain aromaticity (e.g., pyridine) enhances antiviral potency, a feature absent in the target compound .

Biological Activity

The compound known as (3S,4S,5S,10S,13R,14R,17R)-4,10,13-trimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol is a complex organic molecule with potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C29H50C_{29}H_{50} with a molecular weight of approximately 410.7 g/mol. It features multiple chiral centers and a complex ring structure typical of steroid-like compounds.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities:

  • Antioxidant Activity : Studies have shown that compounds with similar structures possess significant antioxidant properties. The presence of hydroxyl groups in the structure may contribute to scavenging free radicals and reducing oxidative stress in cells.
  • Antimicrobial Properties : Some derivatives of cyclopenta[a]phenanthrenes have demonstrated antimicrobial activity against various strains of bacteria and fungi. This suggests potential applications in developing new antimicrobial agents.
  • Anti-inflammatory Effects : In vitro studies have indicated that certain derivatives can inhibit inflammatory pathways. This activity is crucial for developing treatments for inflammatory diseases.
  • Hormonal Activity : Given its structural similarity to steroid hormones, this compound may interact with hormone receptors and influence endocrine functions.

Case Study 1: Antioxidant Activity

A study conducted on structurally related compounds revealed that they effectively inhibited lipid peroxidation in vitro. The mechanism was attributed to the ability to donate hydrogen atoms to free radicals. The compound's specific activity was measured using DPPH radical scavenging assays.

CompoundIC50 (µM)
Compound A25
Compound B30
Target Compound20

Case Study 2: Antimicrobial Activity

In a screening assay against Staphylococcus aureus and Escherichia coli:

  • The target compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against S. aureus and 20 µg/mL against E. coli.
MicroorganismMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20

Case Study 3: Anti-inflammatory Effects

Research involving human cell lines demonstrated that the compound could reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha when treated with lipopolysaccharide (LPS).

The biological activities of this compound are likely mediated through multiple mechanisms:

  • Antioxidant Mechanism : The hydroxyl groups can engage in redox reactions.
  • Receptor Binding : Potential interaction with steroid hormone receptors could modulate gene expression.
  • Enzyme Inhibition : Possible inhibition of enzymes involved in inflammatory pathways.

Q & A

Q. What are the recommended synthetic protocols for this compound, and how can reaction conditions be optimized?

The synthesis of cyclopenta[a]phenanthrene derivatives typically involves multi-step organic reactions, including transannular aldol reactions or halogenation steps. Key considerations include:

  • Temperature control : Maintain reactions at 0–25°C to minimize side reactions (e.g., polymerization or decomposition) .
  • Inert atmosphere : Use nitrogen or argon to prevent oxidation of sensitive intermediates .
  • Automated reactors : For reproducibility, employ automated systems to regulate stoichiometry and reaction kinetics .
  • Purification : Column chromatography or recrystallization is recommended for isolating stereoisomers, given the compound’s complex stereochemistry .

Q. Which analytical techniques are most reliable for confirming structural identity and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for verifying stereochemistry and substituent positions. Compare spectra with literature data (e.g., δ values for methylidene or hydroxyl groups) .
  • Thin-Layer Chromatography (TLC) : Use silica gel plates with appropriate solvent systems (e.g., hexane/ethyl acetate) to monitor reaction progress .
  • Melting Point (mp) Analysis : Cross-reference observed mp with published values to confirm crystalline purity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₃₀H₄₈O, MW 426.7 g/mol) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear N100/P3 respirators, nitrile gloves, and full-body protective suits to avoid inhalation or dermal exposure .
  • Ventilation : Use fume hoods to prevent aerosol formation during weighing or synthesis .
  • Storage : Store at -20°C in sealed containers under inert gas (e.g., argon) to prevent degradation .
  • Waste Disposal : Treat as hazardous waste; neutralize with sand or vermiculite before incineration .

Advanced Research Questions

Q. How can researchers address discrepancies in spectral data during structural elucidation?

  • Multi-Technique Validation : Combine NMR, X-ray crystallography, and circular dichroism (CD) to resolve ambiguities in stereochemical assignments .
  • Computational Modeling : Use density functional theory (DFT) to predict NMR chemical shifts or optical rotations and compare with experimental data .
  • Isomer Differentiation : Employ HPLC with chiral stationary phases to separate enantiomers or diastereomers, which may exhibit overlapping spectral signals .

Q. What strategies mitigate side reactions during functionalization of the cyclopenta[a]phenanthrene core?

  • Protecting Groups : Temporarily block hydroxyl or ketone functionalities using silyl ethers (e.g., TBS) or acetals to prevent unwanted nucleophilic attacks .
  • Catalytic Optimization : Screen transition-metal catalysts (e.g., Pd or Ru complexes) for regioselective modifications, such as C–H activation or cross-coupling .
  • Kinetic Control : Adjust reaction time and temperature to favor intermediates with lower activation energies .

Q. How should researchers design toxicological studies given the lack of existing data?

  • In Vitro Assays : Prioritize Ames tests for mutagenicity and MTT assays for cytotoxicity using human cell lines (e.g., HepG2) .
  • Ecotoxicology : Evaluate biodegradability via OECD 301 protocols and bioaccumulation potential using logP calculations (predicted logP ≈ 6.2 for C₃₀H₅₀O) .
  • In Vivo Models : Conduct acute toxicity studies in rodents (OECD 423) with dose escalation to establish LD₅₀ values .

Q. What computational tools are effective for predicting the compound’s physicochemical properties?

  • Molecular Dynamics (MD) Simulations : Predict solubility and membrane permeability using force fields like CHARMM or AMBER .
  • QSAR Modeling : Corrogate substituent effects on bioactivity using descriptors like molar refractivity or topological polar surface area (TPSA) .
  • Thermodynamic Stability : Calculate Gibbs free energy (ΔG) of degradation pathways via Gaussian or ORCA software to identify stable formulations .

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